molecular formula C11H27NO6P2 B107659 Tetraethyl dimethylaminomethylenediphosphonate CAS No. 18855-52-2

Tetraethyl dimethylaminomethylenediphosphonate

Cat. No. B107659
CAS RN: 18855-52-2
M. Wt: 331.28 g/mol
InChI Key: SQDDGOVNJMIFFT-UHFFFAOYSA-N
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Description

Tetraethyl dimethylaminomethylenediphosphonate is a chemical compound with the formula C11H27NO6P2 . It is also known as Phosphonic acid, [(dimethylamino)methylene]bis-, tetraethyl ester; tetraethyl [(dimethylamino)methylene]bisphosphonate .


Molecular Structure Analysis

The molecular structure of Tetraethyl dimethylaminomethylenediphosphonate contains a total of 46 bonds; 19 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 tertiary amine (aliphatic), and 2 phosphonates (thio-) .


Physical And Chemical Properties Analysis

Tetraethyl dimethylaminomethylenediphosphonate has a molecular weight of 331.2827 . Its formula weight is 331.29 .

Scientific Research Applications

Thermal Decomposition and Flame Retardancy

Thermal Decomposition Reactions of Cotton Fabric Treated with Piperazine-Phosphonates Derivatives Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) and its derivatives have been investigated for their potential as flame retardants on cotton fabric. Research focused on understanding the mode of action of these compounds by examining the thermal degradation of treated cotton fabric. This involved the engraftment of these compounds on cotton fabric and studying their thermal degradation mechanisms using various analytical techniques like ATR-IR, TGA–FTIR spectroscopy, and Py-GC/MS. The results revealed unique details about the thermal degradation of the fabric when these compounds were used as additives (Nguyen et al., 2014).

Chemical Synthesis and Reactions

First General Approach to Cyclohex-3-ene-1,1-bis(phosphonates) by Diels-Alder Cycloaddition Tetraethyl vinylidenebis(phosphonate) has been used in chemical synthesis, particularly in the Diels-Alder cycloaddition with 1,3-dienes. This process produces cyclohex-3-ene-1,1-bis(phosphonates) in good yields. The research outlined the reaction conditions, the influence of diene substituents on the reaction outcome, and the potential of this process in the synthesis of complex organic compounds (Ruzziconi et al., 2003).

Materials Science and Polymer Chemistry

Novel Phosphonated Perfluorocarbon Polymers Research has explored the synthesis of novel perfluorocarbon polymers bearing phosphono groups. This involved the copolymerization or terpolymerization of dimethyl perfluoro(3-vinyloxypropyl)phosphonate with other compounds, leading to new materials with unique properties. The study also developed a new method for synthesizing perfluorovinyloxy-substituted perfluoroalkylphosphonic acid derivatives, contributing to the field of material science and polymer chemistry (Yamabe et al., 2000).

Nanoparticle Functionalization and Biocompatibility

A Biocompatible Method of Decorporation Bisphosphonate-Modified Magnetite Nanoparticles

A notable study reported the use of bisphosphonate to functionalize Fe3O4 magnetic nanoparticles, creating a system with high specificity for removing uranyl ions from water or blood. This research demonstrates the potential of magnetic nanoparticles combined with specific receptor-ligand interactions for the removal of metal toxins from biological environments (Wang et al., 2006).

Safety And Hazards

Tetraethyl dimethylaminomethylenediphosphonate can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,1-bis(diethoxyphosphoryl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H27NO6P2/c1-7-15-19(13,16-8-2)11(12(5)6)20(14,17-9-3)18-10-4/h11H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDDGOVNJMIFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(N(C)C)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172224
Record name Tetraethyl ((dimethylamino)methylene)bisphosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyl dimethylaminomethylenediphosphonate

CAS RN

18855-52-2
Record name Tetraethyl [(dimethylamino)methylene]diphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18855-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethyl ((dimethylamino)methylene)bisphosphonate
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Record name Tetraethyl ((dimethylamino)methylene)bisphosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethyl [(dimethylamino)methylene]bisphosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Tetraethyl dimethylaminomethylenediphosphonate - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com

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